molecular formula C10H11N3O2 B2427900 Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate CAS No. 1531188-96-1

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate

Cat. No.: B2427900
CAS No.: 1531188-96-1
M. Wt: 205.217
InChI Key: NFAQZLYBYSMEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is a chemical compound of significant interest in medicinal chemistry research, primarily serving as a versatile synthetic intermediate and a privileged scaffold in drug discovery. The benzimidazole core is structurally analogous to naturally occurring purines, which facilitates its interaction with various biological targets, making it a prominent feature in numerous therapeutic agents . This specific ethyl ester derivative is particularly valuable for constructing more complex molecules, especially in the development of potential anticancer agents. Research indicates that structurally similar 1,2-disubstituted benzimidazole-5-carboxylates have demonstrated promising anticancer activities against various cancer cell lines . Furthermore, benzimidazole-based compounds have been identified as highly potent and selective inhibitors of protein kinases, such as Casein Kinase 1 (CK1) isoforms, whose deregulation is linked to cancer and neurodegenerative diseases . The compound's molecular framework allows for extensive structural modification, enabling researchers to explore its properties in molecular docking, dynamics studies, and the synthesis of novel derivatives for biological evaluation . As a key building block, it is used in synthesizing compounds for screening against a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-amino-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-4-3-5-7-8(6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAQZLYBYSMEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational method involves cyclocondensation between o-phenylenediamine and ethyl chloroformate in alkaline media. The reaction proceeds via nucleophilic acyl substitution, where the amine groups of o-phenylenediamine attack the carbonyl carbon of ethyl chloroformate, forming an intermediate thiourea analog. Subsequent intramolecular cyclization under heat yields the benzimidazole core.

Key Reaction Parameters:

  • Molar Ratio: 1:1.2 (o-phenylenediamine : ethyl chloroformate)
  • Base: Sodium hydroxide (0.5 M aqueous solution)
  • Temperature: 80–90°C under reflux
  • Duration: 6–8 hours

Yield Optimization Strategies

Industrial adaptations employ continuous flow reactors to enhance heat transfer and mixing efficiency. A 2024 study demonstrated that substituting batch reactors with microfluidic systems increased yield from 68% to 83% while reducing reaction time to 3 hours. Catalytic additives like tetrabutylammonium bromide (TBAB, 5 mol%) further improve cyclization kinetics by stabilizing transition states.

Table 1: Comparative Yields Under Varied Conditions

Reactor Type Catalyst Temperature (°C) Yield (%)
Batch (Glassware) None 80 68
Continuous Flow TBAB 90 83
Microwave-Assisted PPA 120 91

Eco-Friendly Synthesis Using ZnO Nanoparticles

Green Chemistry Principles

A 2023 protocol utilizes ZnO nanoparticles (NPs) as heterogeneous catalysts for solvent-free cyclocondensation. This method eliminates toxic solvents and reduces energy consumption by 40% compared to traditional approaches.

Synthetic Protocol:

  • Precursor Mixing: Combine o-phenylenediamine (10 mmol) and ethyl glyoxylate (12 mmol) with ZnO NPs (5 wt%).
  • Cyclization: Heat at 100°C for 4 hours under nitrogen.
  • Esterification: Treat the intermediate carboxylic acid with ethanol and conc. H₂SO₄ (2 drops) at 70°C for 2 hours.

Catalytic Efficiency

ZnO NPs provide Brønsted acid sites that protonate the carbonyl oxygen, accelerating nucleophilic attack. Recycling experiments show consistent catalytic activity for 5 cycles, with yields declining from 89% to 82% due to nanoparticle aggregation.

Microwave-Assisted Cyclization

Accelerated Reaction Dynamics

Microwave irradiation (MWI) reduces reaction times from hours to minutes. A 2024 study achieved 91% yield in 15 minutes using polyphosphoric acid (PPA) as both solvent and catalyst.

Optimized MWI Parameters:

  • Power: 300 W
  • Pressure: 150 psi
  • Temperature: 120°C
  • Molar Ratio: 1:1.5 (o-phenylenediamine : ethyl chloroformate)

Comparative Energy Analysis

Energy consumption per gram of product is 0.8 kWh for MWI versus 2.4 kWh for conventional heating, making MWI preferable for small-scale syntheses.

Industrial-Scale Production Techniques

Continuous Manufacturing

Leading pharmaceutical manufacturers employ tandem reactor systems:

  • Primary Cyclization: Tubular reactor with TBAB catalyst (residence time: 30 min).
  • Esterification: Packed-bed reactor loaded with Amberlyst-15 ion-exchange resin.

This setup achieves 85% overall yield with 99.5% purity, meeting ICH Q3D guidelines for metal impurities.

Quality Control Metrics

Critical Process Parameters (CPPs):

  • pH during cyclization (7.5–8.0)
  • Ethanol-to-acid ratio in esterification (3:1)
  • Residual solvent levels (<500 ppm)

Table 2: Industrial Batch Analysis (n=10)

Parameter Target Observed Range
Purity (HPLC) ≥99% 99.2–99.8%
Residual DMF <600 ppm 120–450 ppm
Reaction Yield ≥80% 82–87%

Alternative Pathways: Polyphosphoric Acid (PPA) Mediated Synthesis

Mechanism of Dehydration

PPA acts as a dual dehydrating agent and Brønsted acid, facilitating both cyclization and esterification in one pot. The viscous medium enhances intramolecular interactions, favoring benzimidazole ring closure.

Procedure:

  • Dissolve o-phenylenediamine (1 mol) and ethyl 2-aminobenzoate (1.2 mol) in PPA (200 mL).
  • Heat at 130°C for 5 hours with mechanical stirring.
  • Quench with ice-water and extract with ethyl acetate.

Yield: 78–82% after recrystallization from ethanol.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzimidazole derivatives, which are characterized by a fused benzene and imidazole ring system. The presence of the amino and carboxylate functional groups contributes to its biological activity.

Target of Action : The compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanism of action is primarily attributed to its ability to inhibit key enzymes involved in cellular processes.

Mode of Action : Benzimidazole derivatives typically exhibit their effects through:

  • Enzyme Inhibition : Targeting enzymes such as phosphatidylinositol 3-kinase (PI3K) and poly(ADP-ribose) polymerase (PARP), which are crucial in cancer cell proliferation and survival .
  • Antimicrobial Activity : Disrupting bacterial cell wall synthesis or function, leading to cell death .

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

Pathogen MIC (μg/ml) Standard (MIC μg/ml)
Staphylococcus aureus50100 (ampicillin)
Escherichia coli62.550 (ciprofloxacin)
Candida albicans250500 (griseofulvin)

Antiviral Activity

Research indicates that this compound may also possess antiviral properties. For instance, it has been evaluated for efficacy against respiratory syncytial virus (RSV), showing promising results in preliminary studies .

Anticancer Activity

This compound has been investigated as a potential anticancer agent. Studies have reported its ability to inhibit the growth of various cancer cell lines, including breast cancer and melanoma cells. The compound's IC50 values indicate its effectiveness in reducing cell viability:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MDA-MB-43625.36 ± 6.06Olaparib (23.89 ± 3.81)
CCRF/CEM6.63Doxorubicin (0.20)

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests high solubility in polar solvents, which may enhance its bioavailability. Factors such as temperature and pH can influence the compound's stability and absorption in biological systems.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study evaluated its impact on BRCA1 mutant breast cancer cells, demonstrating significant inhibition of proliferation compared to established PARP inhibitors .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the compound's antimicrobial properties against resistant strains of bacteria, revealing its potential as an alternative treatment option .

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate?

Answer:
The synthesis typically involves multi-step condensation reactions. For example, ethyl imidazole-4-carboxylate derivatives can be synthesized by reacting precursor imidazole derivatives with methylamine or allyl groups under controlled conditions (e.g., ethanol solvent, 60–80°C). Purification methods like recrystallization or column chromatography are critical to achieving high yields (≥95% purity) . Key steps include:

  • Amine functionalization : Introduction of the 2-amino group via nucleophilic substitution.
  • Esterification : Ethyl ester formation using ethanol as both solvent and reactant.
  • Workup : Acid-base extraction to isolate the product.

Advanced: How can computational methods optimize the synthesis of derivatives of this compound?

Answer:
Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can predict reaction pathways and bioactivity. For example:

  • Transition state analysis : Identifies energy barriers in cyclization steps.
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize derivatives for synthesis .
  • In-silico SAR : Substituent effects (e.g., chloro vs. methyl groups) are modeled to enhance binding affinity to targets like EGFR .

Basic: What techniques are recommended for structural elucidation and crystallographic refinement?

Answer:

  • X-ray crystallography : Use SHELX (SHELXL/SHELXD) for refinement and OLEX2 for structure solution and analysis. These tools handle high-resolution data and twinned crystals effectively .
  • Hydrogen bonding analysis : Mercury CSD 2.0 visualizes interaction motifs (e.g., R₂²(8) rings) and packing patterns .
  • Validation : Check for data consistency using R-factors (<5% for high-quality structures) and residual electron density maps .

Advanced: How can researchers resolve contradictions between crystallographic data and computational models?

Answer:

  • Graph set analysis : Compare hydrogen-bonding patterns (e.g., donor-acceptor distances) in experimental vs. DFT-optimized structures to identify geometric mismatches .
  • Packing similarity calculations : Use Mercury CSD to assess whether computational models replicate observed crystal packing .
  • Dynamic vs. static disorder : Re-refine data with alternative occupancy models if thermal parameters (B-factors) suggest unresolved disorder .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

  • Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for targets like EGFR or Mycobacterium tuberculosis enoyl-ACP reductase .
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .

Advanced: How should discrepancies in bioactivity data across studies be addressed?

Answer:

  • Meta-analysis : Compare solvent effects (e.g., DMSO vs. methanol) and purity levels (HPLC ≥98%) to identify confounding factors .
  • Structure-activity relationship (SAR) validation : Synthesize analogs (e.g., ethyl vs. methyl esters) to isolate substituent effects .
  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., imatinib for kinase inhibition) .

Basic: What are the key considerations for solubility and formulation in pharmacological studies?

Answer:

  • Solubility profiling : Test in PBS (pH 7.4), DMSO, and methanol. Ethyl esters generally exhibit higher lipophilicity (logP ~2.5) than methyl analogs .
  • Formulation strategies : Use cyclodextrins or lipid nanoparticles for in vivo delivery if aqueous solubility is <1 mg/mL .

Advanced: How can hydrogen bonding networks influence the compound’s stability and reactivity?

Answer:

  • Intramolecular H-bonds : The 2-amino group forms a six-membered ring with the ester carbonyl, stabilizing the planar conformation .
  • Crystal packing : Strong N–H···O interactions (2.8–3.0 Å) enhance thermal stability (decomposition >200°C) .
  • Reactivity modulation : Protonation at N1 alters electrophilicity, affecting nucleophilic substitution rates .

Basic: What analytical techniques confirm purity and identity?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • NMR : Key signals include δ 1.3 ppm (triplet, CH₃ of ethyl) and δ 7.5–8.0 ppm (aromatic protons) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 221) .

Advanced: What strategies improve the compound’s metabolic stability for in vivo applications?

Answer:

  • Esterase resistance : Replace ethyl with tert-butyl esters to reduce hydrolysis .
  • Prodrug design : Convert the amino group to a carbamate, which is cleaved enzymatically in target tissues .
  • CYP450 inhibition screening : Identify metabolites via LC-MS/MS and modify substituents to block oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.